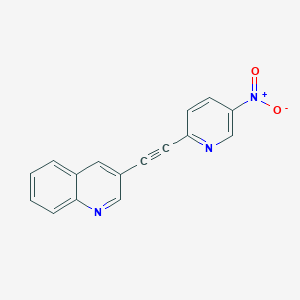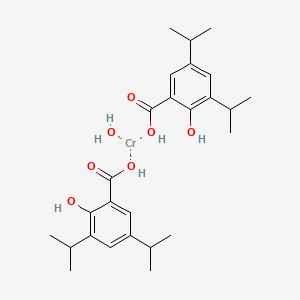
bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium: is a coordination compound with the molecular formula C26H32CrO7 and a molecular weight of 508.53 g/mol . This compound is known for its unique structure, where chromium is coordinated with two 3,5-diisopropylsalicylate ligands and a hydroxyl group. It is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium typically involves the reaction of chromium salts with 3,5-diisopropylsalicylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the chromium center is reduced to a lower oxidation state.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction may produce lower oxidation state complexes .
Scientific Research Applications
Chemistry: Bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment makes it an effective catalyst for these processes .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes. It has been investigated for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its catalytic properties are leveraged in the synthesis of high-value products .
Mechanism of Action
The mechanism by which bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium exerts its effects involves the coordination of the chromium center with various substrates. The 3,5-diisopropylsalicylate ligands provide a stable environment for the chromium, allowing it to participate in redox reactions and catalysis. The hydroxyl group also plays a role in stabilizing the complex and facilitating interactions with other molecules .
Comparison with Similar Compounds
Bis-(3,5-Diisopropylsalicylato-O1,O2)chromium(III): Similar structure but lacks the hydroxyl group.
Bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxyvanadium: Similar coordination environment but with vanadium instead of chromium.
Uniqueness: Bis-(3,5-Diisopropylsalicylato-O1,O2)hydroxychromium is unique due to the presence of the hydroxyl group, which enhances its stability and reactivity. This makes it a more versatile compound in both research and industrial applications compared to its analogs.
Properties
CAS No. |
34481-85-1 |
|---|---|
Molecular Formula |
C26H38CrO7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
chromium;2-hydroxy-3,5-di(propan-2-yl)benzoic acid;hydrate |
InChI |
InChI=1S/2C13H18O3.Cr.H2O/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h2*5-8,14H,1-4H3,(H,15,16);;1H2 |
InChI Key |
VCHBOQYQPLQTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


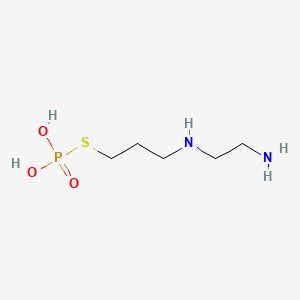
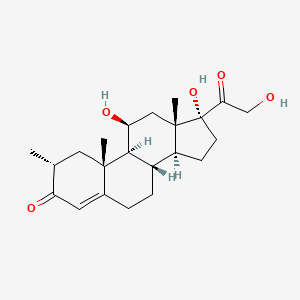
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

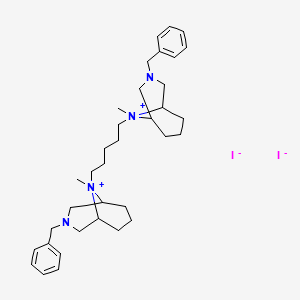

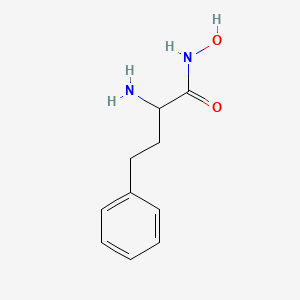
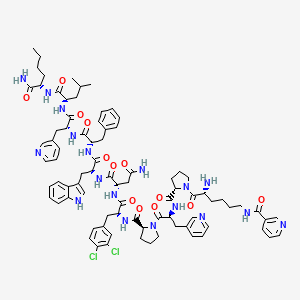
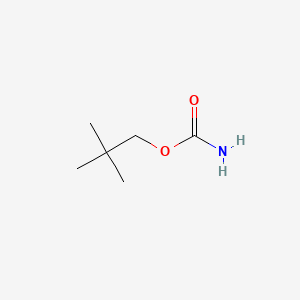
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
